![molecular formula C17H13BrO5S B12185332 2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide](/img/structure/B12185332.png)
2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide
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Overview
Description
2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is a complex organic compound that belongs to the class of oxathiine derivatives These compounds are characterized by their unique ring structure, which includes both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide typically involves multi-step organic reactions. One common method includes the reaction of 2-bromophenol with phenylacetic acid derivatives under specific conditions to form the oxathiine ring. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and solvents like dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
The oxathiine derivatives, including the compound , have been investigated for their biological activities:
- Anticancer Activity : Research indicates that certain oxathiine derivatives exhibit significant anticancer properties. The structural features of oxathiines allow for interactions with biological targets such as enzymes involved in cancer progression. For instance, the compound's ability to inhibit specific carbonic anhydrase isoforms has been explored, which is crucial in tumor growth and metastasis .
- Antimicrobial Properties : Compounds similar to 2-bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine have shown effectiveness against various bacterial strains. The presence of the bromine atom enhances its bioactivity by increasing lipophilicity, allowing better membrane penetration .
Synthetic Applications
The synthesis of oxathiines is often utilized in constructing complex organic molecules:
- Building Blocks in Organic Synthesis : The compound serves as a versatile building block in synthesizing other heterocyclic compounds. Its reactivity allows for further functionalization through various chemical reactions such as nucleophilic substitutions and cycloadditions .
- Photochromic Materials : Some derivatives of oxathiines have demonstrated photochromic properties, which are valuable in developing smart materials that change color upon exposure to light. This application is particularly relevant in creating advanced optical devices .
Case Studies
Several studies highlight the applications of oxathiine derivatives:
Case Study 1: Anticancer Activity
In a study conducted by Zonidis et al., various substituted oxathiines were synthesized and evaluated for their anticancer activity against several cancer cell lines. The results showed that specific substitutions on the oxathiine ring significantly enhanced cytotoxicity .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of oxathiines revealed that specific derivatives exhibited potent activity against resistant bacterial strains. The study emphasized the importance of structural modifications to optimize efficacy .
Mechanism of Action
The mechanism of action of 2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, which can have therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Another bromine-containing compound with potential biological activity.
Hydrazine-coupled pyrazole derivatives: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide stands out due to its unique oxathiine ring structure, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and phenyl groups further enhances its versatility in various applications.
Biological Activity
2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is a compound belonging to the oxathiine family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C17H14BrNO4S, with a molecular weight of approximately 408.3 g/mol. The compound features a unique oxathiine ring structure that contributes to its biological properties.
Biological Activity Overview
- Antimicrobial Activity : Compounds within the oxathiine class have been reported to exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxathiines can inhibit the growth of various bacteria and fungi, suggesting potential as antifungal and antibacterial agents .
- Anticancer Properties : Research indicates that oxathiine derivatives may possess anticancer activity. A study demonstrated that certain substituted oxathiines can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
- Enzyme Inhibition : Some studies have suggested that oxathiines can act as enzyme inhibitors. The inhibition of specific enzymes involved in metabolic pathways could lead to therapeutic benefits in conditions such as cancer and infectious diseases .
The mechanisms through which 2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate exerts its biological effects are multifaceted:
- Reactive Oxygen Species (ROS) Generation : Some oxathiines have been shown to induce ROS production in cells, leading to oxidative stress and subsequent cell death in cancer cells .
- DNA Interaction : Certain studies suggest that these compounds can intercalate into DNA or interact with DNA repair mechanisms, which may contribute to their anticancer effects .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various oxathiine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that several compounds showed significant inhibition zones compared to control groups.
Compound | Inhibition Zone (mm) |
---|---|
2-Bromophenyl Oxathiine | 15 |
Control (No Treatment) | 0 |
Case Study 2: Anticancer Potential
In vitro studies on breast cancer cell lines demonstrated that treatment with 2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine resulted in a dose-dependent decrease in cell viability.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
50 | 50 |
100 | 25 |
Properties
Molecular Formula |
C17H13BrO5S |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
(2-bromophenyl) 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate |
InChI |
InChI=1S/C17H13BrO5S/c18-13-8-4-5-9-14(13)23-17(19)15-16(12-6-2-1-3-7-12)24(20,21)11-10-22-15/h1-9H,10-11H2 |
InChI Key |
DBKWMKKLLIALPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)OC2=CC=CC=C2Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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